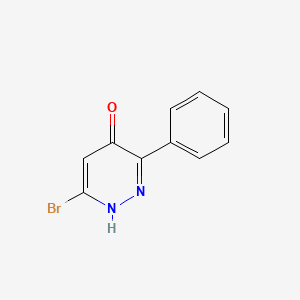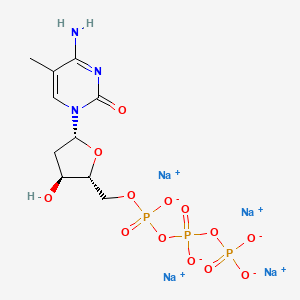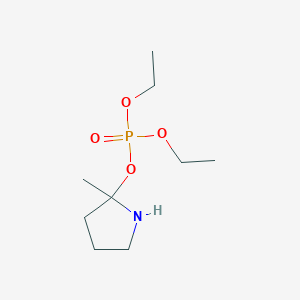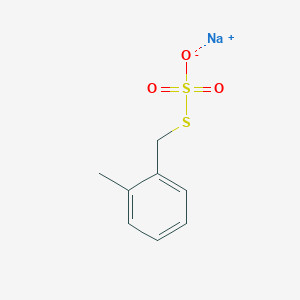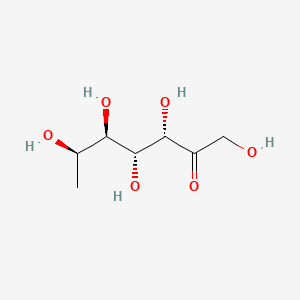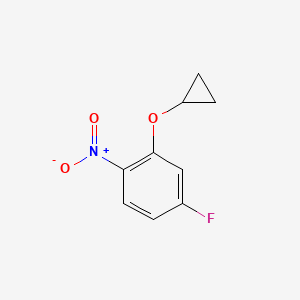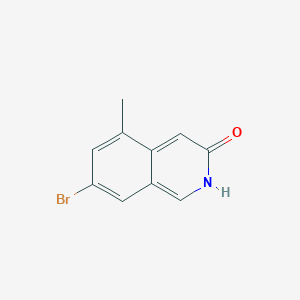
Undecane-1,11-diyl bis(2-methylacrylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecane-1,11-diyl bis(2-methylacrylate) is a chemical compound with the molecular formula C19H32O4 and a molecular weight of 324.46 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes two methylacrylate groups attached to an undecane backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of undecane-1,11-diyl bis(2-methylacrylate) typically involves the esterification of undecane-1,11-diol with 2-methylacrylic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
Industrial production methods for undecane-1,11-diyl bis(2-methylacrylate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions
Undecane-1,11-diyl bis(2-methylacrylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Undecane-1,11-diyl bis(2-methylacrylate) has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research into drug delivery systems and pharmaceutical formulations often involves this compound.
Industry: It is employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of undecane-1,11-diyl bis(2-methylacrylate) involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release 2-methylacrylic acid, which can then participate in further biochemical reactions. The undecane backbone provides structural stability and hydrophobic properties, influencing the compound’s behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
- Decane-1,10-diyl bis(2-methylacrylate)
- Dodecane-1,12-diyl bis(2-methylacrylate)
- Hexane-1,6-diyl bis(2-methylacrylate)
Uniqueness
Undecane-1,11-diyl bis(2-methylacrylate) is unique due to its specific chain length and the presence of two methylacrylate groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C19H32O4 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
11-(2-methylprop-2-enoyloxy)undecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H32O4/c1-16(2)18(20)22-14-12-10-8-6-5-7-9-11-13-15-23-19(21)17(3)4/h1,3,5-15H2,2,4H3 |
Clave InChI |
NYLVBERZLWFORK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCCCCCCCCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
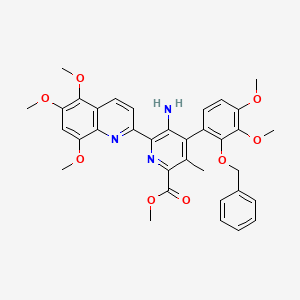
![tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)
